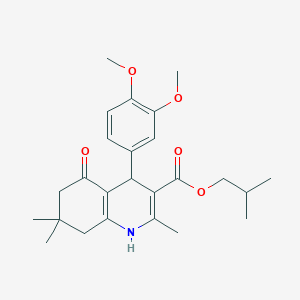
N-(4-Bromo-2-nitrophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration: Introduction of nitro groups to the benzene ring.
Bromination: Substitution of hydrogen atoms with bromine.
Coupling Reactions: Formation of the amine linkage between the two aromatic systems.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the nitro groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE would depend on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2-NITROPHENYL)-N-(2,1,3-BENZOXADIAZOL-4-YL)AMINE
- N-(4-CHLORO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE
Uniqueness
N-(4-BROMO-2-NITROPHENYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical reactivity and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H6BrN5O5 |
|---|---|
Molecular Weight |
380.11 g/mol |
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H6BrN5O5/c13-6-1-2-7(10(5-6)18(21)22)14-8-3-4-9(17(19)20)12-11(8)15-23-16-12/h1-5,14H |
InChI Key |
VKBWZNTZFUWTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)

![1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943286.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![ethyl 6-amino-5-cyano-11-methyl-13-(4-methylphenyl)-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943296.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)
![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)
![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)

